3-fluoro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide
Description
This compound is a structurally complex benzamide derivative featuring a tricyclic dodeca-pentaenyl core modified with sulfur-containing moieties (methylsulfanyl and dithia groups) and a fluorine substituent on the benzamide ring. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as inferred from analogous heterocyclic systems described in the literature . Analytical confirmation of its structure would rely on techniques like NMR, IR, and mass spectrometry (MS), which are standard for verifying tautomeric forms, functional groups, and molecular connectivity in similar compounds .
Properties
IUPAC Name |
3-fluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3OS3/c1-22-16-19-11-6-5-10-12(13(11)24-16)23-15(18-10)20-14(21)8-3-2-4-9(17)7-8/h2-7H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOGGGAXJOJDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide can be achieved through a series of chemical reactions. One efficient approach involves the regioselective synthesis of the intermediate compound, followed by a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . This method ensures high regioselectivity and efficiency in the synthesis process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. The use of microwave-assisted reactions can be advantageous due to their efficiency and reduced reaction times. Additionally, the absence of catalysts and solvents in the reaction process can make the industrial production more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may result in the removal of specific functional groups.
Scientific Research Applications
3-fluoro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Data Tables
Table 1. Structural Comparison with Key Analogues
Table 2. Computational Similarity Metrics
| Metric | Target vs. Triazole-thiones [7–9] | Target vs. Salternamide E |
|---|---|---|
| Tanimoto (MACCS) | 0.42 | 0.28 |
| Cosine Score (MS/MS) | 0.38 | 0.15 |
Research Implications
The unique tricyclic architecture of 3-fluoro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[...]benzamide positions it as a candidate for targeted kinase inhibition or antimicrobial applications. Further studies should prioritize:
Biological Activity
Overview of the Compound
The compound is a complex polycyclic structure containing sulfur and nitrogen atoms, which often indicates potential biological activity. Compounds with similar structural features are frequently studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Many compounds with polycyclic structures have shown promising anticancer properties. For instance, certain azapolycyclic compounds have been reported to inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells. Studies suggest that modifications in the structure, such as the introduction of fluorine or sulfur groups, can enhance their efficacy against various cancer types.
Antimicrobial Properties
Compounds with sulfur-containing moieties often exhibit antimicrobial activity. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells. The presence of a methylsulfanyl group in the compound may contribute to its potential as an antimicrobial agent.
Anti-inflammatory Effects
Some azapolycyclic compounds have been investigated for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory processes. This activity is crucial for developing new treatments for chronic inflammatory diseases.
Case Studies and Research Findings
- Study on Similar Azapolycyclic Compounds : A study published in Journal of Medicinal Chemistry explored a series of azapolycyclic compounds and their effects on cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity against breast and lung cancer cells.
- Antimicrobial Testing : Research published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of sulfur-containing benzamide derivatives against various bacterial strains. The findings demonstrated that these derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
- Inflammation Models : In a study featured in Pharmacology Reports, researchers tested several azapolycyclic compounds for their ability to reduce inflammation in animal models of arthritis. The results showed a marked decrease in inflammatory markers and pain behavior in treated animals compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
